molecular formula C3H2IN3O2 B12986641 6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 18802-36-3

6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B12986641
CAS No.: 18802-36-3
M. Wt: 238.97 g/mol
InChI Key: DNALXQAPHCIGPB-UHFFFAOYSA-N
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Description

6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound containing iodine, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione typically involves the iodination of a triazine precursor. Common methods include:

    Direct Iodination: Using iodine or iodine monochloride in the presence of an oxidizing agent.

    Substitution Reactions: Starting from a halogenated triazine and replacing the halogen with iodine.

Industrial Production Methods

Industrial production methods would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming higher oxidation state products.

    Reduction: Reduction reactions could lead to the removal of the iodine atom or reduction of the triazine ring.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, substitution reactions might yield various substituted triazines.

Scientific Research Applications

6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione could have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Use in the synthesis of novel materials with unique properties.

    Biology: Studying its interactions with biological molecules.

    Industry: Potential use in the development of new catalysts or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors. In materials science, it could contribute to the properties of a material through its electronic structure.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione
  • 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione
  • 6-Fluoro-1,2,4-triazine-3,5(2H,4H)-dione

Uniqueness

6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of the iodine atom, which can impart different reactivity and properties compared to its chloro, bromo, and fluoro analogs.

Properties

CAS No.

18802-36-3

Molecular Formula

C3H2IN3O2

Molecular Weight

238.97 g/mol

IUPAC Name

6-iodo-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C3H2IN3O2/c4-1-2(8)5-3(9)7-6-1/h(H2,5,7,8,9)

InChI Key

DNALXQAPHCIGPB-UHFFFAOYSA-N

Canonical SMILES

C1(=O)C(=NNC(=O)N1)I

Origin of Product

United States

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